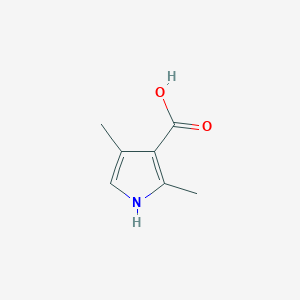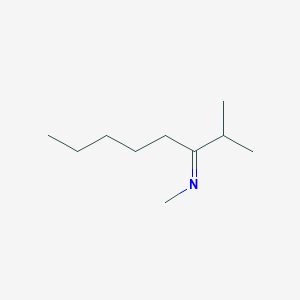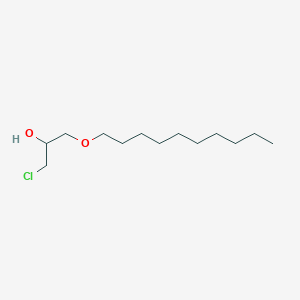
2-Propanol, 1-chloro-3-(decyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-chloro-3-(decyloxy)-, also known as IodoCyclized Oxytocin (ICOT), is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. ICOT is a cyclic peptide that is formed by the cyclization of oxytocin with an iodinated decyloxy group. This modification enhances the stability and bioavailability of the peptide, making it a promising candidate for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of ICOT is not fully understood, but it is believed to involve the activation of the oxytocin receptor. The oxytocin receptor is a G protein-coupled receptor that is involved in a wide range of physiological processes, including social behavior, reproduction, and stress response. Activation of the oxytocin receptor by ICOT may lead to the inhibition of cancer cell growth and proliferation, as well as the enhancement of chemotherapy efficacy.
Efectos Bioquímicos Y Fisiológicos
ICOT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, ICOT has been shown to have anti-inflammatory and analgesic effects. ICOT has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ICOT has several advantages for use in laboratory experiments. It is stable and has a long half-life, making it easy to handle and store. Additionally, ICOT is highly selective for the oxytocin receptor, reducing the risk of off-target effects. However, ICOT is relatively expensive and requires careful handling to ensure purity and stability.
Direcciones Futuras
There are several future directions for research on ICOT. One area of interest is the development of ICOT-based therapies for various types of cancer. Additionally, there is interest in exploring the potential of ICOT for the treatment of other diseases, such as Alzheimer's disease and depression. Further research is also needed to fully understand the mechanism of action of ICOT and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of ICOT involves the reaction of oxytocin with an iodinated decyloxy group. The reaction is carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and requires careful control of the reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
ICOT has been extensively studied for its potential therapeutic applications. One of the most promising applications of ICOT is in the treatment of various types of cancer. ICOT has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ICOT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
18371-72-7 |
|---|---|
Nombre del producto |
2-Propanol, 1-chloro-3-(decyloxy)- |
Fórmula molecular |
C13H27ClO2 |
Peso molecular |
250.8 g/mol |
Nombre IUPAC |
1-chloro-3-decoxypropan-2-ol |
InChI |
InChI=1S/C13H27ClO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12H2,1H3 |
Clave InChI |
YIEWJUDIKXQGKF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCC(CCl)O |
SMILES canónico |
CCCCCCCCCCOCC(CCl)O |
Otros números CAS |
18371-72-7 |
Sinónimos |
1-Chloro-3-(decyloxy)-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



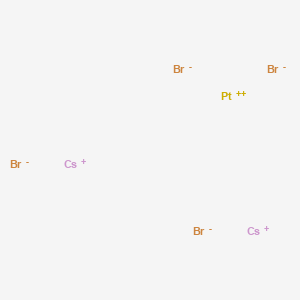
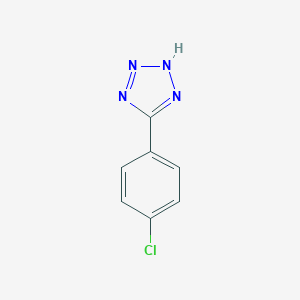
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
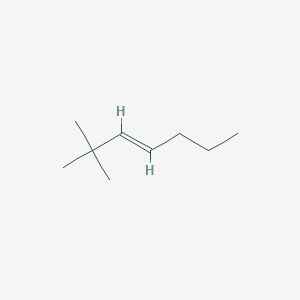
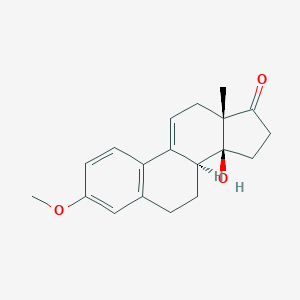
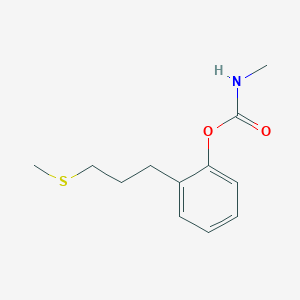
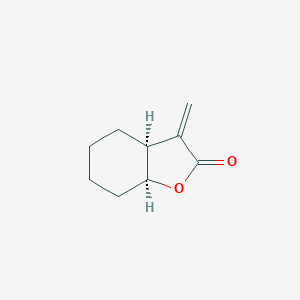
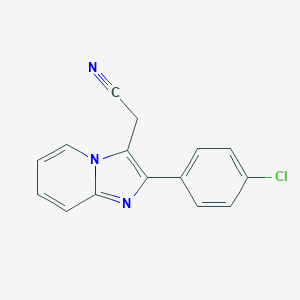
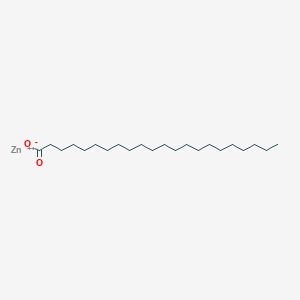
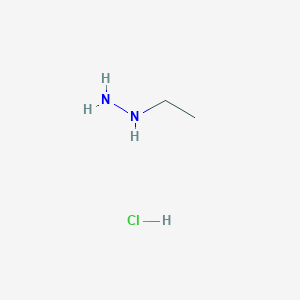
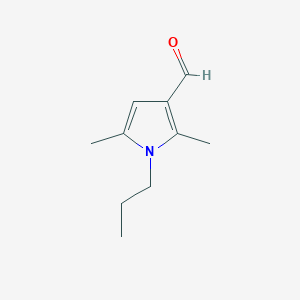
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
